
Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate, commonly known as lithium triazole, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Lithium triazole is a derivative of lithium, a metal that has been used for centuries in various applications, including medicine.
Applications De Recherche Scientifique
Lithium Chloride in Cancer Research
Lithium chloride (LiCl), a compound of lithium, has been studied for its effects on human hormone-dependent breast cancer cells (MCF-7). LiCl acts as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a kinase regulating various cellular processes. It has a biphasic dose-dependent effect on MCF-7 cells, with lower concentrations promoting cell survival and higher concentrations inducing apoptosis. This effect is mediated through the modulation of apoptotic and anti-apoptotic proteins, as well as changes in sodium and potassium levels, affecting membrane potential (Suganthi et al., 2012).
Lithium Salts in Ionic Liquid Properties
A study on a 1,2,3-triazolate lithium salt highlights its ionic liquid properties at room temperature. This salt was synthesized via a copper-catalyzed cycloaddition and exhibited notable characteristics such as stability, NMR spectroscopy, differential scanning calorimetry, and electrochemical properties. This research opens new avenues for developing functional molecular and macromolecular lithium salts (Flachard et al., 2018).
Lithium in Neuroprotection and Aging
Lithium has been utilized in studying neuroprotection and aging. In Caenorhabditis elegans, lithium exposure at clinically relevant concentrations was found to increase survival during normal aging. This effect was associated with altered expression of genes involved in nucleosome-associated functions, suggesting a novel mechanism involving histone methylation and chromatin structure (McColl et al., 2008).
Lithium in Enhancing Anti-Inflammatory Response
Research on lithium's interaction with other nutritional elements revealed its potential in enhancing anti-inflammatory responses. A study showed that a xanthine-catechin mixture, found in common beverages like coffee and tea, could potentiate lithium-induced anti-inflammatory effects in macrophages. This interaction intensified the inhibitory action on GSK-3β and modulated cytokine levels, suggesting a safe consumption of caffeine mixed with bioactive molecules along with lithium (Barbisan et al., 2017).
Lithium in MRI Contrast Agents
A study on lithium-based complexes focused on their application as MRI contrast agents. A specific lithium (S)-6,6'-(1-carboxyethylazanediyl)bis(methylene)dipicolinate complex showed high stability and exhibited promising properties as a biocompatible T1-weighted MRI contrast agent. This research highlights the potential of lithium compounds in diagnostic imaging (Khannam et al., 2017).
Propriétés
IUPAC Name |
lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-3(4)5-7-2-8-9-5;/h2-4H,1H2,(H,10,11)(H,7,8,9);/q;+1/p-1/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUAZNNALINFB-VKKIDBQXSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(C1C(=O)[O-])C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@H]([C@@H]1C(=O)[O-])C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

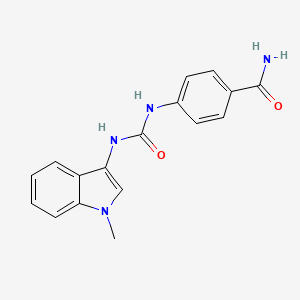
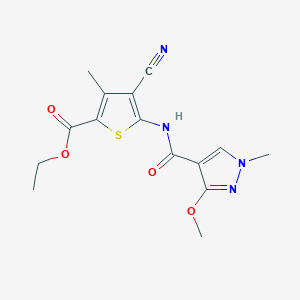
![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2887265.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)
![N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2887268.png)
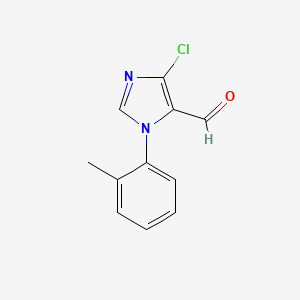


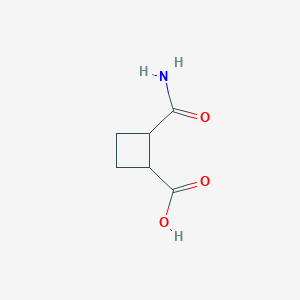
![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)
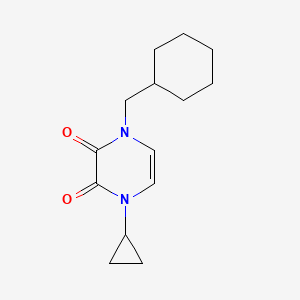
![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)